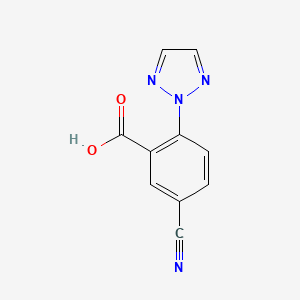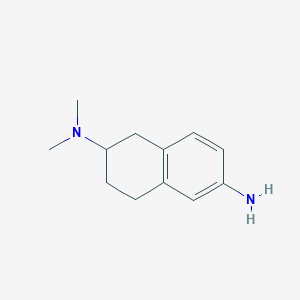
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a morpholine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:
Catalytic Hydrogenation: The starting material, 4-aminobenzoic ester, undergoes catalytic hydrogenation to form the corresponding amine.
Phthaloyl Formylation: The amine is then subjected to phthaloyl formylation to introduce a formyl group.
Conversion Reaction: The formylated intermediate undergoes a conversion reaction to form the desired product.
Hydrazinolysis Reaction: The intermediate is treated with hydrazine to remove the phthaloyl protecting group.
Amino Protection: The resulting amine is protected using a suitable protecting group.
Ester Group Reduction: The ester group is reduced to form the corresponding alcohol.
Amino Deprotection: The protecting group is removed to regenerate the free amine.
Hydrogen Chloride Salification: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrogen chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency catalysts, optimized reaction conditions, and continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
化学反応の分析
Types of Reactions
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions to form larger molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Condensation: Condensation reactions often involve reagents like formaldehyde and primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, and condensation reactions can form complex molecules with multiple functional groups .
科学的研究の応用
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share a similar amino group and are used in organic synthesis and medicinal chemistry.
Cyclohexylamines: Compounds with a cyclohexyl ring and an amino group, used in various chemical and industrial applications.
Morpholine Derivatives: Compounds containing a morpholine moiety, widely used in pharmaceuticals and agrochemicals.
Uniqueness
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C11H21ClN2O2 |
|---|---|
分子量 |
248.75 g/mol |
IUPAC名 |
(4-aminocyclohexyl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13;/h9-10H,1-8,12H2;1H |
InChIキー |
WLBQSHVQRWUWBI-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(=O)N2CCOCC2)N.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-bromo-2-fluoro-phenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8431706.png)
![[2-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yloxy)]acetaldehyde](/img/structure/B8431717.png)








![4-[2-Amino-1-(2-fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8431784.png)
![2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8431792.png)


